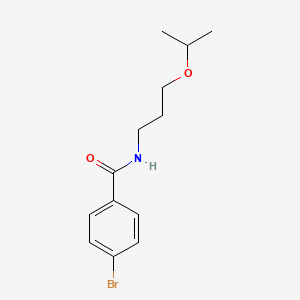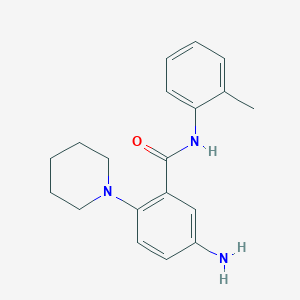![molecular formula C20H28N2O2S B4647398 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4647398.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide
Overview
Description
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide, also known as DNDS, is a chemical compound that belongs to the class of sulfonamides. DNDS has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide acts as a potent and selective blocker of the TRPM7 ion channel. It binds to the channel pore and prevents the influx of calcium and magnesium ions into the cell. This, in turn, affects various physiological processes that are regulated by TRPM7, including cell migration, cell proliferation, and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of cancer cells, suggesting that it may have potential applications in cancer therapy. This compound has also been shown to modulate neuronal excitability, suggesting that it may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide in lab experiments is its potent and selective blocking activity against TRPM7. This allows researchers to study the role of TRPM7 in various physiological processes with high specificity. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide. One area of research is to further elucidate the role of TRPM7 in various physiological processes, particularly in the context of cancer and neurological disorders. Another area of research is to develop more potent and selective TRPM7 blockers that have better solubility and pharmacokinetic properties. Finally, there is a need to explore the potential therapeutic applications of this compound and other TRPM7 blockers in the treatment of cancer and neurological disorders.
Conclusion
In conclusion, this compound is a potent and selective blocker of the TRPM7 ion channel that has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell migration and proliferation and the modulation of neuronal excitability. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including further elucidating the role of TRPM7 in various physiological processes and exploring its potential therapeutic applications.
Scientific Research Applications
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective blocker of the transient receptor potential melastatin 7 (TRPM7) ion channel, which plays a critical role in regulating intracellular magnesium and calcium levels. This compound has also been used to study the role of TRPM7 in various physiological processes, including cell migration, cell proliferation, and neuronal excitability.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S/c1-16-12-17(2)15-22(14-16)11-5-10-21-25(23,24)20-9-8-18-6-3-4-7-19(18)13-20/h3-4,6-9,13,16-17,21H,5,10-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBCOMVFOJJNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4647317.png)

![4-butoxy-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B4647332.png)
![isopropyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647333.png)
![2-[(4-bromophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4647340.png)
![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4647359.png)
![ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)

![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4647382.png)
![2-(3,4-diethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647392.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4647403.png)

